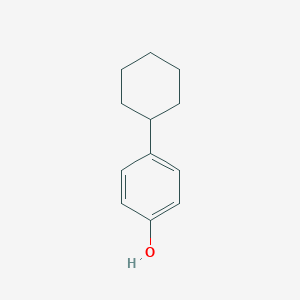

4-Cyclohexylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMVZYHIJQTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862559 | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-60-8, 72495-97-7 | |

| Record name | 4-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2(or 4)-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYCLOHEXYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2(or 4)-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Cyclohexylphenol (CAS 1131-60-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylphenol, with the CAS registry number 1131-60-8, is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the para position.[1] This white to light yellow crystalline solid is a versatile intermediate with applications in the synthesis of polymers, resins, surfactants, pharmaceuticals, and agrochemicals.[2][3] Its chemical structure, combining both aromatic and aliphatic features, imparts unique properties that are leveraged in these various industrial and research sectors. This technical guide provides an in-depth overview of 4-Cyclohexylphenol, including its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological activities.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of 4-Cyclohexylphenol is presented in the table below. This data has been compiled from various scientific and chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 1131-60-8 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [4] |

| Appearance | White to light yellow to light orange powder or crystal | [4] |

| Melting Point | 129.0 to 132.0 °C | [4] |

| Boiling Point | 213-215 °C | [5] |

| Solubility in Water | 66.66 mg/L at 25 °C | [2] |

| pKa | 10.15 ± 0.13 (Predicted) | [2] |

| LogP | 3.4399 | [6] |

| EINECS Number | 214-465-4 | [2] |

Synthesis of 4-Cyclohexylphenol

The primary industrial synthesis of 4-Cyclohexylphenol involves the alkylation of phenol with cyclohexene or cyclohexanol. Several catalytic systems have been developed to optimize the yield and selectivity for the para-substituted product.

Experimental Protocol: Alkylation of Phenol with Cyclohexene using a Zeolite Catalyst

This protocol is a generalized procedure based on methodologies described in scientific literature for the alkylation of phenol over solid acid catalysts like zeolites.[3][7]

Materials:

-

Phenol

-

Cyclohexene

-

H-Beta Zeolite catalyst

-

Toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)

-

Heating mantle

Procedure:

-

Set up a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

-

Charge the flask with phenol and the H-Beta Zeolite catalyst. The typical molar ratio of phenol to cyclohexene can range from 1:1 to 5:1, and the catalyst loading is typically 1-10% by weight relative to phenol.[8][9]

-

Add toluene as a solvent.

-

Begin stirring and purge the system with nitrogen gas.

-

Heat the reaction mixture to the desired temperature, typically between 140-220 °C.[9]

-

Slowly add cyclohexene to the reaction mixture.

-

Maintain the reaction at the set temperature with continuous stirring for a period of 2-12 hours.[9]

-

Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of phenol and the selectivity towards 4-Cyclohexylphenol.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration.

-

The solvent and unreacted starting materials can be removed by distillation.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-Cyclohexylphenol.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 4-Cyclohexylphenol via phenol alkylation.

Applications of 4-Cyclohexylphenol

While detailed experimental protocols for the industrial applications of 4-Cyclohexylphenol are often proprietary, the following sections outline the general principles of its use in various fields.

Polymer and Resin Synthesis

4-Cyclohexylphenol is utilized as a monomer in the production of specialty polymers, such as polycarbonates and phenolic resins.[10][11] The bulky cyclohexyl group can enhance the thermal stability, mechanical strength, and solubility of the resulting polymers.

General Workflow for Phenolic Resin Synthesis:

Caption: Generalized workflow for the synthesis of phenolic resins using 4-Cyclohexylphenol.

Surfactants

The amphiphilic nature of 4-Cyclohexylphenol, possessing a hydrophilic phenolic head and a hydrophobic cyclohexyl tail, allows it to function as a surfactant or an intermediate in surfactant synthesis.[2]

Pharmaceutical and Agrochemical Synthesis

4-Cyclohexylphenol serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3] Its structure can be modified to create a variety of active ingredients. The specific synthetic routes are highly dependent on the target molecule.

Biological Activity and Signaling Pathways

The biological activity of 4-Cyclohexylphenol is not extensively studied. However, based on the known effects of other alkylphenols, there is a potential for it to act as an endocrine disruptor.[12][13] Alkylphenols can mimic the natural hormone estrogen and interact with estrogen receptors (ERα and ERβ), potentially leading to disruptions in the endocrine system.[14]

Potential Signaling Pathway Interaction:

While specific studies on 4-Cyclohexylphenol are lacking, a plausible mechanism of action, based on related compounds, involves its interaction with the estrogen receptor signaling pathway.

Caption: Postulated interaction of 4-Cyclohexylphenol with the estrogen receptor signaling pathway.

It is crucial to note that this pathway is a hypothesis based on the activity of structurally similar compounds and requires experimental validation for 4-Cyclohexylphenol.

Safety and Handling

4-Cyclohexylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

4-Cyclohexylphenol is a valuable chemical intermediate with a range of industrial applications. Its synthesis is well-established, though optimization of catalytic processes continues to be an area of research. While its use in polymers and other materials is documented, detailed public information on specific application protocols is limited. The biological activity of 4-Cyclohexylphenol, particularly its potential as an endocrine disruptor, warrants further investigation to fully understand its toxicological profile and potential impact on human health and the environment. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of New Agrochemicals | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnnl.gov [pnnl.gov]

- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylphenol is a valuable chemical intermediate widely utilized in the manufacturing of dyes, resins, biocides, and as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in the production of UV absorbers and antioxidants also makes it significant in the rubber and plastics industries.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-cyclohexylphenol, offering detailed experimental protocols, comparative data, and visual representations of the reaction workflows to support researchers and professionals in its application and development.

The synthesis of 4-cyclohexylphenol is primarily achieved through three main routes: the alkylation of phenol with cyclohexene or cyclohexanol, the one-pot hydroalkylation of phenol, and the regioselective hydrogenation of 4-phenylphenol. Each of these pathways offers distinct advantages and challenges in terms of selectivity, yield, and environmental impact, which will be explored in detail in the subsequent sections.

I. Alkylation of Phenol with Cyclohexene or Cyclohexanol

The alkylation of phenol with either cyclohexene or cyclohexanol represents a common and versatile method for the synthesis of 4-cyclohexylphenol. This electrophilic aromatic substitution reaction is typically catalyzed by solid acids, most notably zeolites, which offer advantages in terms of reusability and selectivity.[3][4] The reaction proceeds via the formation of a cyclohexyl carbocation, which then attacks the electron-rich phenol ring. The choice of catalyst and reaction conditions significantly influences the product distribution, particularly the ratio of the desired para-isomer (4-cyclohexylphenol) to the ortho-isomer.

General Reaction Scheme:

Phenol + Cyclohexene/Cyclohexanol --(Acid Catalyst)--> 4-Cyclohexylphenol + 2-Cyclohexylphenol

Data Presentation: Alkylation of Phenol

| Catalyst | Alkylating Agent | Phenol:Alkene/ol Molar Ratio | Temperature (°C) | Time (h) | 4-Cyclohexylphenol Yield (%) | Selectivity (para/ortho) | Reference |

| H-Mordenite | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | High selectivity to p-isomer | Not specified | [3] |

| H-Beta | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | High selectivity to p-isomer | Not specified | [3] |

| Large Pore Acidic Zeolite | Cyclohexanol | 1.1:1 to 2:1 (p-cresol) | Not specified | 5-10 | 84.9 (of 4-methyl-2-cyclohexylphenol) | Not specified | [5] |

| Large Pore Acidic Zeolite | Cyclohexene | 1.1:1 to 2:1 (p-cresol) | Not specified | Not specified | 92.1 (of 4-methyl-2-cyclohexylphenol) | Not specified | [5] |

Experimental Protocol: Alkylation using H-Mordenite Catalyst[4]

1. Catalyst Preparation (H-Mordenite): a. Dissolve 2.8 g of aluminum powder and 24 g of NaOH in 200 mL of H₂O. b. Mix the resulting solution with 300 g of colloidal SiO₂ (30 wt. % SiO₂) and 94.6 g of tetraethylammonium bromide. c. Stir the mixture well and heat at 150°C for 72 hours to form high-purity mordenite. d. Filter the product, wash it free of sodium, and dry at 120°C for 10 hours. e. Calcine the dried solid at 520°C for 16 hours to obtain the Na-form of the zeolite. f. Exchange the Na-form with ammonium nitrate solution repeatedly to obtain the ammonium form. g. Calcine the ammonium form at 500°C to yield the H-form of Mordenite (H-Mordenite).

2. Alkylation Reaction: a. Charge a suitable reactor with phenol and cyclohexanol in a molar ratio between 1:1 and 5:1. b. Add the prepared H-Mordenite catalyst. c. Heat the reaction mixture to a temperature between 140°C and 220°C. d. Maintain the reaction for a period of 2 to 12 hours. e. After the reaction is complete, cool the mixture to ambient temperature.

3. Product Isolation and Purification: a. Separate the catalyst from the reaction mixture by filtration. b. Extract the product from the catalyst using a suitable solvent. c. The solvent can be removed under reduced pressure. d. The resulting crude product can be purified by distillation or recrystallization to obtain pure 4-cyclohexylphenol.

II. Hydroalkylation of Phenol

The hydroalkylation of phenol is an elegant one-pot synthesis route to cyclohexylphenols, utilizing phenol as the sole organic reactant. This process involves a bifunctional catalyst that facilitates both the hydrogenation of phenol to cyclohexene/cyclohexanol in-situ and the subsequent alkylation of unreacted phenol. This approach is advantageous as it avoids the separate synthesis and handling of the alkylating agent.

General Reaction Scheme:

Phenol --(Bifunctional Catalyst, H₂)--> [Cyclohexene/Cyclohexanol Intermediate] + Phenol --> 4-Cyclohexylphenol

Data Presentation: Hydroalkylation of Phenol

| Catalyst | Co-catalyst/Support | Temperature (°C) | Time (h) | Pressure | 4-Cyclohexylphenol Yield (%) | Reference |

| 1% Pd/Al₂O₃ | NaCl-AlCl₃ (1:1 mol ratio) | 120 | 4.5 | Hydrogen Pressure | 31.9 | [1][6] |

| Co₂P/Beta Zeolite | - | Not specified | Not specified | Not specified | 43 (Yield), 56 (Selectivity) | |

| Co₂P/MCM-22 Zeolite | - | Not specified | Not specified | Not specified | Lower than Co₂P/Beta | |

| RANEY® Nickel | Hierarchical Beta Zeolite | 150 | 1 | Not specified | ~70 (Selectivity) | [7] |

Experimental Protocol: Hydroalkylation using Pd/Al₂O₃ and Molten Salt[1][7]

1. Reaction Setup: a. In a suitable pressure reactor, place 30 g of phenol, 1 g of 1% Pd-Al₂O₃ catalyst, and 6 g of a fused salt mixture of NaCl-AlCl₃ (1:1 molar ratio).

2. Reaction Conditions: a. Pressurize the reactor with hydrogen. b. Heat the reaction mixture to 120°C. c. Maintain the reaction at this temperature with stirring for 4.5 hours.

3. Product Work-up: a. After the reaction period, cool the reactor to room temperature and carefully release the hydrogen pressure. b. The reaction mixture can be diluted with a suitable organic solvent and filtered to remove the catalyst and salts. c. The organic phase is then washed with water and brine. d. The solvent is evaporated under reduced pressure to yield the crude product. e. The crude 4-cyclohexylphenol can be purified by distillation or recrystallization.

III. Hydrogenation of 4-Phenylphenol

The regioselective hydrogenation of 4-phenylphenol (also known as p-phenylphenol) provides a direct route to 4-cyclohexylphenol. This method focuses on the selective saturation of the unsubstituted phenyl ring of the biphenyl structure, leaving the hydroxyl-substituted ring intact. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

General Reaction Scheme:

4-Phenylphenol + H₂ --(Catalyst)--> 4-Cyclohexylphenol

Data Presentation: Hydrogenation of 4-Phenylphenol

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | 4-Cyclohexylphenol Selectivity (%) | Conversion (%) | Reference |

| 10 wt.% Pd/C | THF | 140 (413 K) | 3.5 | 92.3 | 100 |

Experimental Protocol: Regioselective Hydrogenation of 4-Phenylphenol[9]

1. Reaction Setup: a. Charge a high-pressure autoclave with 4-phenylphenol, 10 wt.% Pd/C catalyst, and tetrahydrofuran (THF) as the solvent.

2. Hydrogenation: a. Seal the autoclave and purge with hydrogen gas. b. Pressurize the reactor to 3.5 MPa with hydrogen. c. Heat the reaction mixture to 140°C (413 K) with stirring. d. Monitor the reaction progress until the conversion of 4-phenylphenol is complete.

3. Product Isolation: a. After the reaction, cool the autoclave to room temperature and vent the hydrogen. b. Filter the reaction mixture to remove the Pd/C catalyst. c. The filtrate, containing the product in THF, can be further processed. d. The desired product can be separated from the reaction mixture by washing with aqueous NaOH followed by extraction with toluene. e. The organic layer containing the product can be dried and the solvent evaporated to yield 4-cyclohexylphenol.

Overall Experimental Workflow

The general workflow for the synthesis of 4-cyclohexylphenol, regardless of the chosen pathway, involves several key stages from reactant preparation to final product purification.

Conclusion

This technical guide has detailed the three primary synthetic pathways to 4-cyclohexylphenol: alkylation of phenol, hydroalkylation of phenol, and hydrogenation of 4-phenylphenol. The choice of a specific route will depend on factors such as desired selectivity, available starting materials, and process economics.

-

Alkylation of phenol with cyclohexene or cyclohexanol using solid acid catalysts, particularly zeolites, offers a direct and potentially high-yield route, with the key challenge being the control of regioselectivity towards the para-isomer.

-

Hydroalkylation of phenol presents an atom-economical, one-pot approach, though it may require specialized bifunctional catalysts and pressure equipment.

-

Hydrogenation of 4-phenylphenol is a highly selective method for producing 4-cyclohexylphenol, contingent on the availability of the starting biphenyl compound.

The provided experimental protocols and comparative data tables serve as a valuable resource for researchers and professionals in selecting and optimizing the synthesis of 4-cyclohexylphenol for their specific applications. Further research into novel catalytic systems continues to be an active area, with the goal of developing more sustainable and efficient processes for the production of this important chemical intermediate.

References

- 1. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]

- 2. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]

- 3. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 6. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

4-Cyclohexylphenol molecular structure and weight

An In-depth Technical Guide to 4-Cyclohexylphenol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Cyclohexylphenol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

4-Cyclohexylphenol is an organic compound featuring a cyclohexyl group bonded to a phenol ring at the para position (position 4). Its chemical formula is C12H16O.[1][2][3][4][5] The structure consists of a hydroxyl (-OH) group attached to a benzene ring, which is in turn substituted by a cyclohexane ring. This structure imparts both hydrophobic (cyclohexyl and benzene rings) and hydrophilic (hydroxyl group) characteristics to the molecule.

Physicochemical Data

The key quantitative properties of 4-Cyclohexylphenol are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C12H16O | [1][2][3][4][5][6][7] |

| Molecular Weight | 176.25 g/mol | [1][4][5][6] |

| CAS Registry Number | 1131-60-8 | [1][2][3] |

| Appearance | White to light yellow solid/crystalline powder | [2] |

| Melting Point | 129-133 °C | [1] |

| Boiling Point | 213-215 °C | [1] |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)O | [2] |

| Purity | >98.0% (by GC) | [7] |

Experimental Protocol: Synthesis of 4-Cyclohexylphenol

A common method for synthesizing 4-Cyclohexylphenol is through the hydroalkylation of phenol.[8] The following protocol is based on a documented procedure involving a palladium catalyst and a molten salt medium.[8]

Objective: To selectively synthesize 4-Cyclohexylphenol from phenol via hydroalkylation.

Materials:

-

Phenol (30 g)

-

1% Palladium on Alumina (Pd-Al2O3) catalyst (1 g)

-

Sodium chloride-Aluminum chloride (NaCl-AlCl3) molten salt (1:1 mol ratio, 6 g)

-

Hydrogen (H2) gas

-

High-pressure reactor

Procedure:

-

Reactor Charging: In a high-pressure reactor, combine phenol (30 g), the 1% Pd-Al2O3 catalyst (1 g), and the NaCl-AlCl3 molten salt mixture (6 g).

-

Sealing and Purging: Seal the reactor securely. Purge the reactor with hydrogen gas to remove any air and create an inert atmosphere.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired operating pressure.

-

Heating and Reaction: Heat the reactor to 120°C while stirring the mixture.

-

Reaction Monitoring: Maintain the reaction conditions for a period of 4.5 hours. Monitor the reaction progress if analytical equipment is available (e.g., via sampling and GC analysis).

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure.

-

Product Isolation: Open the reactor and transfer the reaction mixture. The product, 4-Cyclohexylphenol, can be isolated from the catalyst and molten salt through standard purification techniques such as filtration, extraction, and recrystallization.

-

Analysis: Analyze the final product to confirm its identity and purity (e.g., using GC, NMR, and melting point analysis). A yield of approximately 31.9% can be expected under these conditions.[8]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 4-Cyclohexylphenol as described in the protocol above.

Caption: Synthesis workflow for 4-Cyclohexylphenol via phenol hydroalkylation.

References

- 1. aksci.com [aksci.com]

- 2. Page loading... [guidechem.com]

- 3. Phenol, 4-cyclohexyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]

- 6. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Cyclohexylphenol | 1131-60-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 4-Cyclohexylphenol | 1131-60-8 [amp.chemicalbook.com]

Spectroscopic data for 4-Cyclohexylphenol (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Cyclohexylphenol, a compound of interest in various chemical and pharmaceutical research fields. The following sections present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for 4-Cyclohexylphenol (CAS No. 1131-60-8, SDBS No. 7112) has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Cyclohexylphenol provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | d | 2H | Ar-H (ortho to -OH) |

| 6.76 | d | 2H | Ar-H (meta to -OH) |

| 4.84 | s | 1H | -OH |

| 2.40 | tt | 1H | Ar-CH- |

| 1.88 - 1.65 | m | 5H | Cyclohexyl-H |

| 1.45 - 1.15 | m | 5H | Cyclohexyl-H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C-OH |

| 141.0 | C-C (aromatic) |

| 128.2 | CH (aromatic) |

| 115.4 | CH (aromatic) |

| 43.6 | CH (cyclohexyl) |

| 34.8 | CH₂ (cyclohexyl) |

| 27.0 | CH₂ (cyclohexyl) |

| 26.2 | CH₂ (cyclohexyl) |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Cyclohexylphenol highlights the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (H-bonded) |

| 3020 | Medium | C-H stretch (aromatic) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic) |

| 1230 | Strong | C-O stretch (phenol) |

| 830 | Strong | C-H bend (p-disubstituted) |

Mass Spectrometry (MS)

The mass spectrum of 4-Cyclohexylphenol provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 176 | 45 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M - C₃H₇]⁺ |

| 107 | 40 | [C₇H₇O]⁺ |

| 94 | 30 | [C₆H₅OH]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 90 MHz FT-NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, data was collected with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. For ¹³C NMR, a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet technique. A small amount of 4-Cyclohexylphenol was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was performed using a magnetic sector mass spectrometer. The sample was introduced via a direct insertion probe and ionized by an electron beam with an energy of 70 eV. The ion source temperature was maintained at 200°C. The mass analyzer scanned a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like 4-Cyclohexylphenol.

Literature review on 4-Cyclohexylphenol research

An In-depth Technical Guide to 4-Cyclohexylphenol

Introduction

4-Cyclohexylphenol (CAS No. 1131-60-8) is an aromatic organic compound characterized by a cyclohexyl group attached to the para position of a phenol ring.[1][2] It is a white to light yellow crystalline solid with a faint, characteristic phenolic odor.[1][3] This compound is sparingly soluble in water but shows good solubility in various organic solvents.[1][3] 4-Cyclohexylphenol serves as a crucial intermediate in the synthesis of a wide range of specialty chemicals.[3] Its applications are diverse, spanning the production of polymers, resins, surfactants, UV absorbers, antioxidants, pharmaceuticals, and agrochemicals.[1][3] In the polymer industry, it functions as a monomer or a crosslinking agent to enhance material properties like durability and environmental resistance.[1][3] Furthermore, it is a key building block in the development of new drugs and is used in the synthesis of pesticides and herbicides.[3]

Physicochemical and Identification Data

Quantitative data regarding the properties and identifiers of 4-Cyclohexylphenol are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1][3] |

| Molecular Weight | 176.25 g/mol | [2][3] |

| Melting Point | 129-135°C | [3][4] |

| Boiling Point | 213-215°C | [3][4] |

| Boiling Point (at 11 Torr) | 150-153°C | [5] |

| Flash Point | 153°C | [3] |

| Water Solubility | 66.66 mg/L (at 25°C) | [1][3] |

| pKa | 10.15 ± 0.13 (Predicted) | [1][3] |

| Vapor Pressure | 0.00144 mmHg (at 25°C) | [3] |

| Appearance | White to light yellow crystalline solid/powder | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1131-60-8 | [1][2][3] |

| EINECS Number | 214-465-4 | [2][3] |

| PubChem CID | 14327 | [1][2] |

| InChI | InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | [1][2] |

| InChIKey | OAHMVZYHIJQTQC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)O | [1][2] |

| Synonyms | p-Cyclohexylphenol, 4-Hydroxyphenylcyclohexane | [2][3][5] |

Synthesis of 4-Cyclohexylphenol

The primary methods for synthesizing 4-Cyclohexylphenol involve the alkylation of phenol with either cyclohexanol or cyclohexene.[6][7] These reactions are typically catalyzed by acids, such as sulfuric acid, phosphoric acid, or solid acid catalysts like zeolites (e.g., H-Mordenite, H-beta) and transitional aluminas.[6][8] The use of solid acid catalysts is advantageous as it can lead to higher selectivity for the para-isomer and allows for easier catalyst recovery and reuse.[6][8]

Caption: General workflow for the synthesis of 4-Cyclohexylphenol.

Experimental Protocol: Hydroalkylation of Phenol

This protocol describes a method for the synthesis of 4-Cyclohexylphenol via the hydroalkylation of phenol using a palladium catalyst.[9]

1. Materials and Equipment:

-

Phenol (30 g)

-

1% Pd-Al₂O₃ catalyst (1 g)

-

Fused salt mixture (NaCl-AlCl₃, 1:1 mol ratio, 6 g)

-

High-pressure autoclave reactor equipped with a stirrer and temperature control

-

Hydrogen gas source

-

Standard laboratory glassware for workup and purification

2. Procedure:

-

Charge the autoclave reactor with phenol, the Pd-Al₂O₃ catalyst, and the fused salt mixture.

-

Seal the reactor and purge it with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen.

-

Heat the mixture to 120°C while stirring.

-

Maintain the reaction at 120°C for 4.5 hours.

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Open the reactor and transfer the crude reaction mixture.

-

Isolate the product through standard procedures such as filtration to remove the catalyst, followed by distillation or crystallization to purify the 4-Cyclohexylphenol.

3. Expected Outcome:

-

This method selectively yields 4-Cyclohexylphenol. A reported yield for this specific protocol is 31.9%.[9]

Industrial and Research Applications

4-Cyclohexylphenol is a versatile chemical intermediate with a broad range of applications.

-

Polymer and Resin Production: It is used as a monomer or additive in the manufacturing of polymers and resins, contributing to enhanced durability and resistance to environmental factors.[1][3]

-

UV Absorbers and Antioxidants: The compound serves as a precursor for the synthesis of UV absorbers, which protect materials from degradation by ultraviolet radiation, and antioxidants, which prevent oxidation.[3]

-

Pharmaceutical Synthesis: It acts as a key building block in the development of new pharmaceutical drugs and for metabolic studies, sometimes using isotopically labeled versions (e.g., with ³⁵S).[3][10]

-

Agrochemicals: In the agrochemical industry, it is employed in the synthesis of pesticides and herbicides.[3]

-

Dyes and Colorants: 4-Cyclohexylphenol is an important intermediate in the manufacture of dyestuffs, particularly for coloring plastics.[6]

Caption: Application pathways of 4-Cyclohexylphenol as a chemical intermediate.

Toxicology and Safety

4-Cyclohexylphenol is considered moderately toxic and requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[1][4] The compound causes irritation to the skin, eyes, and respiratory system.[3][4] Direct contact can lead to skin inflammation, characterized by itching, scaling, or reddening, and may cause serious eye damage.[2][4]

-

Safety Precautions: When handling 4-Cyclohexylphenol, appropriate personal protective equipment (PPE) is essential. This includes suitable protective clothing, gloves, and eye/face protection.[1][4] Work should be conducted in a well-ventilated area to minimize inhalation exposure.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition and incompatible substances like strong oxidizing agents.[1][4]

Table 3: Hazard and Safety Information

| Code | Description | Source |

| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [1] |

| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] |

| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [1] |

| H315 | Causes skin irritation. | [2] |

| H318 | Causes serious eye damage. | [2] |

| H335 | May cause respiratory irritation. | [2] |

| H400 | Very toxic to aquatic life. | [2] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]

- 4. aksci.com [aksci.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 9. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]

In-Depth Toxicological Profile of 4-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 4-Cyclohexylphenol (CAS No. 1131-60-8). The information is compiled from a variety of sources to support hazard identification and risk assessment activities. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores potential mechanisms of action through signaling pathway diagrams.

Executive Summary

Acute Toxicity

Quantitative data on the acute toxicity of 4-Cyclohexylphenol is limited. However, data for the parent compound, phenol, can provide a preliminary indication of its potential toxicity. It is crucial to note that these values are for phenol and not 4-Cyclohexylphenol, and should be interpreted with caution.

Table 1: Acute Toxicity Data for Phenol (CAS No. 108-95-2)

| Test Type | Species | Route | LD50 Value | Reference |

| Acute Oral Toxicity | Rat | Oral | 317 mg/kg | [5] |

| Acute Oral Toxicity | Mouse | Oral | 270 mg/kg | [5] |

| Acute Dermal Toxicity | Rabbit | Dermal | 630 mg/kg | [5] |

| Acute Dermal Toxicity | Rat | Dermal | 669 mg/kg | [6] |

Experimental Protocols:

A standard protocol for determining acute oral toxicity is the OECD Guideline 423 (Acute Toxic Class Method) . This method involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals.

-

Test Animals: Typically, rats or mice are used.

-

Dosage: A starting dose is selected from a series of fixed-dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A small group of animals (typically 3) is dosed. The outcome (survival or death) determines the next step: if no mortality is observed, a higher dose is used in another group; if mortality occurs, the test is repeated at a lower dose.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

Genotoxicity

Specific genotoxicity studies for 4-Cyclohexylphenol are not widely available. However, a study on a structurally related compound, p-tert-butylphenol, indicated the potential for inducing structural chromosome aberrations and polyploidy in Chinese hamster lung (CHL/IU) cells[7]. Standard assays are used to evaluate the genotoxic potential of chemical substances.

Table 2: Genotoxicity Test Methodologies

| Assay | Test System | Endpoint | OECD Guideline |

| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Gene mutations | 471 |

| In Vitro Mammalian Chromosomal Aberration Test | Cultured mammalian cells (e.g., CHO, CHL) | Structural chromosome aberrations | 473 |

| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells (e.g., CHO, human lymphocytes) | Chromosome breaks or loss | 487 |

Experimental Protocols:

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay is used to detect point mutations.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect mutations that restore the functional capability of the bacteria to synthesize an essential amino acid[8][9].

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

-

Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells[10][11].

-

Cell Lines: Chinese hamster ovary (CHO), Chinese hamster lung (CHL), or human peripheral blood lymphocytes are commonly used.

-

Exposure: Cells are exposed to the test substance for a short or long duration, with and without metabolic activation (S9).

-

Analysis: Metaphase cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.

-

Endpoint: The frequency of cells with one or more structural aberrations is determined.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for 4-Cyclohexylphenol are not available. The European Chemicals Agency (ECHA) indicates that this substance is registered for intermediate use only, which may explain the limited data on this endpoint[12]. Standard OECD guidelines are used to assess these toxicological effects.

Experimental Protocols:

Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421

This screening test provides initial information on possible effects on male and female reproductive performance[13][14][15].

-

Animals: Typically rats.

-

Dosing: The test substance is administered to both males and females for a minimum of four weeks for males and throughout the study for females.

-

Endpoints: The study evaluates gonadal function, mating behavior, conception, pregnancy, parturition, and early postnatal development of the offspring.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Guideline 422

This study combines a repeated dose toxicity study with a reproductive/developmental toxicity screening test[12].

-

Procedure: Similar to OECD 421, but also includes endpoints for repeated dose toxicity, such as clinical observations, body weight, food/water consumption, and histopathology of various organs.

Endocrine Disruption Potential

Phenolic compounds are known for their potential to interact with the endocrine system. While specific data for 4-Cyclohexylphenol is scarce, the following assays are commonly used to evaluate endocrine-disrupting potential.

Experimental Protocols:

H295R Steroidogenesis Assay - OECD Guideline 456

This in vitro assay identifies substances that affect the production of steroid hormones[16][17][18][19].

-

Cell Line: H295R human adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis.

-

Procedure: Cells are exposed to the test substance, and the production of testosterone and 17β-estradiol is measured.

-

Interpretation: A significant change in hormone production indicates a potential to interfere with steroidogenesis.

Estrogen Receptor and Androgen Receptor Binding/Transactivation Assays

These assays determine if a chemical can bind to and activate or inhibit estrogen and androgen receptors.

-

Principle: These assays can be cell-free (receptor binding) or cell-based (reporter gene transactivation).

-

Endpoints: The half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists are determined.

Signaling Pathways in Toxicology

While specific signaling pathways affected by 4-Cyclohexylphenol have not been fully elucidated, endocrine-disrupting chemicals and other toxicants can interfere with various cellular signaling cascades. Below are diagrams of general signaling pathways that are often implicated in toxicological responses.

Figure 1: General workflow for genotoxicity assessment.

Figure 2: Potential endocrine disruption mechanisms.

Figure 3: Simplified MAPK signaling pathway in cellular stress response.

Conclusion

The available toxicological data for 4-Cyclohexylphenol is limited, particularly in terms of quantitative in vivo studies. The information suggests a potential for skin and eye irritation. While data on genotoxicity, reproductive toxicity, and endocrine disruption for 4-Cyclohexylphenol itself is lacking, studies on structurally related compounds and the general understanding of phenolic compounds indicate that these are important endpoints to consider. Further research is required to fully characterize the toxicological profile of 4-Cyclohexylphenol and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for human health risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future toxicological studies on this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. aksci.com [aksci.com]

- 3. lookchem.com [lookchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. hmdb.ca [hmdb.ca]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Relevance of chemical structure and cytotoxicity to the induction of chromosome aberrations based on the testing results of 98 high production volume industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. The bacterial reverse mutation test | RE-Place [re-place.be]

- 10. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substance Information - ECHA [echa.europa.eu]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. croplifeeurope.eu [croplifeeurope.eu]

- 17. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 4-Cyclohexylphenol in the Synthesis of Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylphenol is a versatile aromatic compound characterized by a phenol ring substituted with a cyclohexyl group at the para position. Its unique structural features make it a valuable building block in the synthesis of a variety of organic molecules. In the pharmaceutical industry, 4-Cyclohexylphenol and its derivatives serve as key intermediates in the development of novel therapeutic agents. The lipophilic cyclohexyl moiety can enhance the binding affinity of a drug molecule to its target receptor and improve its pharmacokinetic profile. This document provides detailed application notes and protocols for the use of 4-Cyclohexylphenol in the synthesis of bioactive compounds, with a focus on synthetic cannabinoids.

Application in the Synthesis of Synthetic Cannabinoids

4-Cyclohexylphenol is a crucial precursor in the synthesis of a class of non-classical synthetic cannabinoids, exemplified by CP-47,497 and its analogs. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2 and have been investigated for their analgesic and other pharmacological properties. The synthesis involves the introduction of an alkyl side chain to the phenol ring, followed by the addition of a functionalized cyclohexyl group.

Quantitative Data

The following table summarizes the pharmacological data for CP-47,497 and its C8 homolog, which are derived from a 4-cyclohexylphenol scaffold. This data is essential for understanding the structure-activity relationship and the potential therapeutic applications of these compounds.

| Compound | CB1 Receptor Affinity (Kᵢ, nM) | CB1 Receptor Efficacy | Potency vs. Δ⁹-THC |

| CP-47,497 | 2.2 ± 0.47 | Full Agonist | 3 to 28 times more potent |

| CP-47,497-C8 | Not explicitly quantified, but potent | Full Agonist | Similar to JWH-018 |

Experimental Protocols

Synthesis of 4-Cyclohexylphenol

A common method for the synthesis of 4-Cyclohexylphenol is the hydroalkylation of phenol.

Materials:

-

Phenol

-

1% Palladium on Alumina (Pd/Al₂O₃)

-

Sodium Chloride (NaCl)

-

Aluminum Chloride (AlCl₃)

-

Hydrogen gas

-

Solvent (e.g., decalin)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration setup

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, a molten salt mixture of NaCl and AlCl₃ (1:1 molar ratio) is prepared.

-

Phenol and the Pd/Al₂O₃ catalyst are added to the molten salt.

-

The reaction mixture is heated to 120°C under hydrogen pressure.

-

The reaction is allowed to proceed with vigorous stirring for approximately 4.5 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The product, 4-Cyclohexylphenol, is isolated from the filtrate, typically through distillation or recrystallization, affording a yield of approximately 31.9%.[1][2]

Synthesis of a CP-47,497 Analog (A Representative Protocol)

The following protocol describes a plausible synthetic route to a key intermediate for CP-47,497 analogs, starting from a resorcinol derivative, which itself can be synthesized from precursors related to 4-cyclohexylphenol. This protocol is based on a reported synthesis scheme for CP-47,497-C8.[3]

Step 1: Friedel-Crafts Alkylation of Resorcinol

-

To a solution of 5-(1,1-dimethyloctyl)benzene-1,3-diol (a resorcinol derivative) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0°C.

-

Slowly add 3-bromocyclohexene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(3-bromocyclohex-2-en-1-yl)-5-(1,1-dimethyloctyl)benzene-1,3-diol.

Step 2: Hydroboration-Oxidation

-

Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0°C and add a solution of borane-THF complex dropwise.

-

Stir the reaction mixture at 0°C for one hour and then at room temperature for an additional two hours.

-

Carefully add a solution of sodium hydroxide followed by hydrogen peroxide at 0°C.

-

Stir the mixture at room temperature for one hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting diastereomeric mixture of cis- and trans-3-(2-hydroxy-4-(1,1-dimethyloctyl)phenyl)cyclohexan-1-ol by column chromatography.

Visualizations

Synthetic Workflow for a CP-47,497 Analog

Caption: Synthetic pathway to a key cyclohexylphenol-derived cannabinoid intermediate.

Signaling Pathway of CB1 Receptor Agonists

Caption: CB1 receptor activation by a synthetic cannabinoid agonist.

References

Application Notes and Protocols: 4-Cyclohexylphenol as a Versatile Intermediate for High-Performance UV Absorbers and Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-cyclohexylphenol as a key intermediate in the synthesis of advanced UV absorbers and antioxidants. The information herein is intended to guide researchers in the development of novel stabilizing agents for a variety of applications, from pharmaceuticals and cosmetics to polymers and specialty chemicals.

Introduction: The Significance of 4-Cyclohexylphenol

4-Cyclohexylphenol is a valuable chemical intermediate characterized by a phenol ring substituted with a cyclohexyl group at the para position.[1][2] This unique structure provides a foundation for the synthesis of derivatives with enhanced lipophilicity and steric hindrance, properties that are highly desirable for both UV absorbers and antioxidants. The cyclohexyl moiety can improve the compatibility of these additives with nonpolar matrices and enhance their stability and performance.[3]

This document outlines the synthesis and evaluation of two exemplary derivatives: a benzotriazole-based UV absorber and a hindered phenolic antioxidant, both originating from 4-cyclohexylphenol.

Application: 4-Cyclohexylphenol in the Synthesis of UV Absorbers

Benzotriazole UV absorbers are a class of photostable compounds that dissipate harmful UV radiation as thermal energy.[4] By incorporating the 4-cyclohexylphenol moiety, it is possible to synthesize a highly effective UV absorber, 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole . The cyclohexyl group is expected to enhance its solubility in various organic matrices and improve its long-term stability.

Quantitative Data: UV-Visible Absorption Properties

The UV-Visible absorption spectrum of the synthesized 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole in ethanol would be expected to exhibit strong absorbance in the UV-A and UV-B regions, making it an effective broad-spectrum UV filter. The performance characteristics are summarized in Table 1.

| Parameter | Value | Reference Compound (Tinuvin P) |

| λmax 1 (nm) | ~305 | ~300 |

| Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) | ~14,500 | ~15,000 |

| λmax 2 (nm) | ~345 | ~340 |

| Molar Absorptivity (ε) at λmax 2 (L mol⁻¹ cm⁻¹) | ~14,000 | ~14,500 |

| UV Cut-off (nm) | ~400 | ~390 |

Table 1. Projected UV-Visible Absorption Data for 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole in Ethanol. Data is estimated based on structurally similar benzotriazole UV absorbers.[1][3]

Experimental Protocol: Synthesis of 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole

This protocol describes a two-step synthesis of the target UV absorber from 4-cyclohexylphenol.

Step 1: Azo Coupling of 2-Nitroaniline and 4-Cyclohexylphenol

-

Diazotization of 2-Nitroaniline:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 4-cyclohexylphenol (17.6 g, 0.1 mol) in an aqueous solution of sodium hydroxide (10 g in 100 mL of water).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the 4-cyclohexylphenol solution with vigorous stirring, maintaining the temperature below 10 °C and the pH above 9.

-

A colored precipitate of the azo compound will form.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

-

Filter the precipitate, wash with water until neutral, and dry in a vacuum oven at 60 °C.

-

Step 2: Reductive Cyclization to form 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole

-

In a round-bottom flask, suspend the dried azo compound (0.1 mol) in a mixture of ethanol (200 mL) and an aqueous solution of sodium hydroxide (20 g in 50 mL of water).

-

Heat the mixture to 70-80 °C.

-

Gradually add zinc dust (20 g, 0.3 mol) to the mixture with stirring. The color of the solution will change from dark red to a pale yellow.

-

After the addition of zinc dust is complete, reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove zinc oxide and other insoluble materials.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 5-6 to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole.

Synthesis Pathway Diagram

Application: 4-Cyclohexylphenol in the Synthesis of Antioxidants

Hindered phenolic antioxidants are highly effective radical scavengers that protect organic materials from oxidative degradation.[5] By introducing bulky alkyl groups ortho to the hydroxyl group of 4-cyclohexylphenol, a potent antioxidant, 2,6-di-tert-butyl-4-cyclohexylphenol , can be synthesized. The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxy radical, thereby improving its antioxidant efficacy.

Quantitative Data: Antioxidant Activity

The antioxidant activity of 2,6-di-tert-butyl-4-cyclohexylphenol can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key performance metric.

| Compound | IC50 (µg/mL) |

| 2,6-di-tert-butyl-4-cyclohexylphenol | ~15 |

| Butylated Hydroxytoluene (BHT) | ~25 |

| Ascorbic Acid (Positive Control) | ~5 |

Table 2. Projected DPPH Radical Scavenging Activity (IC50) of 2,6-di-tert-butyl-4-cyclohexylphenol. Data is estimated based on the known activity of structurally similar hindered phenolic antioxidants.[6]

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-cyclohexylphenol

This protocol describes the Friedel-Crafts alkylation of 4-cyclohexylphenol with isobutylene.

-

Reaction Setup:

-

In a high-pressure autoclave reactor equipped with a mechanical stirrer and a gas inlet, add 4-cyclohexylphenol (17.6 g, 0.1 mol) and a catalytic amount of a Lewis acid catalyst (e.g., aluminum trichloride, 1.33 g, 0.01 mol) or a solid acid catalyst (e.g., Amberlyst-15).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

-

Alkylation Reaction:

-

Heat the mixture to the desired reaction temperature (typically 80-120 °C) with stirring.

-

Introduce isobutylene gas into the reactor to a pressure of 5-10 bar.

-

Maintain the reaction at a constant temperature and pressure for 4-8 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutylene.

-

Quench the reaction mixture by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to obtain pure 2,6-di-tert-butyl-4-cyclohexylphenol.

-

Synthesis and Evaluation Workflow Diagrams

Conclusion

4-Cyclohexylphenol serves as a highly adaptable starting material for the synthesis of high-performance UV absorbers and antioxidants. The protocols and data presented in this document provide a foundational framework for researchers to explore the potential of 4-cyclohexylphenol derivatives in various scientific and industrial applications. The unique structural features imparted by the cyclohexyl group offer promising avenues for the development of novel stabilizing agents with superior performance characteristics.

References

- 1. mdpi.com [mdpi.com]

- 2. A family of linear phenolic polymers with controlled hydrophobicity, adsorption and antioxidant properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. amazontele.com [amazontele.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 4-Cyclohexylphenol via Alkylation of Phenol with Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenol with cyclohexene is a significant reaction in organic synthesis, yielding cyclohexylphenols, which are valuable intermediates in the production of dyes, resins, biocides, and pharmaceuticals.[1][2] This application note provides a detailed overview and experimental protocols for the synthesis of 4-cyclohexylphenol, the para-substituted isomer, through the Friedel-Crafts alkylation of phenol with cyclohexene. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, catalyzed by various acid catalysts.[3][4] The product distribution, including the desired 4-cyclohexylphenol, along with 2-cyclohexylphenol and cyclohexyl phenyl ether, is highly dependent on the choice of catalyst and reaction conditions.[5][6] This document outlines various catalytic systems and provides a generalized experimental workflow for this transformation.

Reaction Mechanism and Selectivity

The alkylation of phenol with cyclohexene in the presence of an acid catalyst initiates with the protonation of cyclohexene to form a cyclohexyl carbocation.[3] This electrophile then attacks the electron-rich phenol ring at the ortho and para positions, leading to the formation of 2-cyclohexylphenol and 4-cyclohexylphenol, respectively. O-alkylation can also occur, resulting in the formation of cyclohexyl phenyl ether.[5][7]

The selectivity towards 4-cyclohexylphenol is a critical aspect of this synthesis. The choice of catalyst plays a pivotal role in directing the substitution to the para position. Steric hindrance at the ortho position, particularly with bulky catalysts, can favor the formation of the para isomer.[3] Reaction temperature is another key factor; higher temperatures generally favor the thermodynamically more stable para product.[8] The use of specific solid acid catalysts, such as H-Mordenite and H-beta zeolites, has been reported to achieve high selectivity (over 70%) for 4-cyclohexylphenol.[9]

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems in the alkylation of phenol with cyclohexene, with a focus on the yield and selectivity of 4-cyclohexylphenol.

| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | 4-Cyclohexylphenol Yield (%) | Selectivity to 4-Cyclohexylphenol (%) | Reference |

| 1% Pd-Al2O3 and NaCl-AlCl3 | Phenol (hydroalkylation) | 120 | 4.5 | - | 31.9 | Selective | [1][10] |

| H-Mordenite or H-beta | Cyclohexanol or Cyclohexene | 140-220 | 2-12 | - | - | >70 | [9] |

| HY and dealuminated/ultrastable zeolite Y | Cyclohexanol and Cyclohexene | 140-220 | 2-12 | - | - | Varies with temp. | [8] |

| Co2P/Beta zeolite | Phenol (hydroalkylation) | - | - | 77 | 43 | 56 | |

| Amberlyst 36 | Cyclohexene | 85 | - | - | - | - | [3] |

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of 4-cyclohexylphenol. Specific parameters may need to be optimized based on the chosen catalyst and available equipment.

Materials and Equipment

-

Reactants: Phenol (reagent grade), Cyclohexene (reagent grade)

-

Catalyst: e.g., H-Mordenite, H-beta, or another suitable solid acid catalyst

-

Solvent (optional): 1,2-dichloroethane or another inert solvent[3]

-

Apparatus: A high-pressure autoclave reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature controller, and pressure gauge. Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus, or chromatography columns).

General Procedure

-

Catalyst Activation: Prior to the reaction, the solid acid catalyst (e.g., H-Mordenite) should be activated by calcination. A typical procedure involves heating the catalyst at 450-500°C for several hours.[9]

-

Reaction Setup: In a clean and dry autoclave reactor, charge phenol and the activated catalyst. The typical phenol to cyclohexene molar ratio can range from 1:1 to 5:1.[8][9] A solvent can be used if necessary.[3] Seal the reactor.

-

Reaction Execution:

-

Begin stirring the mixture.

-

Heat the reactor to the desired temperature (e.g., 140-220°C).[9]

-

Once the desired temperature is reached, introduce cyclohexene into the reactor. The addition can be done in one portion or gradually.

-

Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 2-12 hours).[9]

-

-

Reaction Work-up:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent any excess pressure.

-

Filter the reaction mixture to separate the solid catalyst.

-

The liquid product mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and product distribution.

-

-

Product Isolation and Purification:

-

The desired 4-cyclohexylphenol can be isolated from the product mixture by fractional distillation under reduced pressure or by column chromatography.

-

The structure and purity of the isolated product should be confirmed by analytical methods such as NMR, IR, and mass spectrometry.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Cyclohexylphenol.

Signaling Pathway of the Catalytic Reaction

Caption: Reaction pathway for the acid-catalyzed alkylation of phenol with cyclohexene.

References

- 1. 4-Cyclohexylphenol | 1131-60-8 [chemicalbook.com]

- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iris.unive.it [iris.unive.it]

- 4. jk-sci.com [jk-sci.com]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]

- 8. ppor.az [ppor.az]

- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 10. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Analytical Detection of 4-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Cyclohexylphenol in various samples. The protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and sample complexities.

Introduction to 4-Cyclohexylphenol Analysis

4-Cyclohexylphenol is an alkylphenol of interest in environmental monitoring and industrial quality control. Accurate and sensitive analytical methods are crucial for determining its presence and concentration in diverse matrices. This document outlines validated and robust protocols for its analysis, complete with expected performance characteristics to guide researchers in method selection and implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique suitable for the routine quantification of 4-Cyclohexylphenol, particularly in samples where high sensitivity is not the primary requirement. The presence of the phenyl group in 4-Cyclohexylphenol allows for its detection by UV spectrophotometry.

Quantitative Data Summary (Based on Structurally Similar Phenolic Compounds)

Due to the limited availability of specific method validation data for 4-Cyclohexylphenol, the following table summarizes typical performance characteristics for HPLC-UV analysis of analogous phenolic compounds. These values can serve as a benchmark for method development and validation.

| Validation Parameter | Typical Performance for Analogous Phenolic Compounds |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) - Repeatability | ≤ 2.0% |

| Precision (RSD%) - Intermediate Precision | ≤ 3.0% |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

Experimental Protocol: HPLC-UV Analysis

a) Sample Preparation (General Protocol for Water Samples)

-

Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.[1]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the retained 4-Cyclohexylphenol with 5 mL of methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

b) Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm or 275 nm.

-

Injection Volume: 10-20 µL.

c) Calibration and Quantification

-

Prepare a stock solution of 4-Cyclohexylphenol (e.g., 100 µg/mL) in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 4-Cyclohexylphenol in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis of 4-Cyclohexylphenol